REACTION_CXSMILES
|
[Na].[C:2]([CH2:4][C:5]([O:7]CC)=O)#[N:3].[O:10]=[C:11]([CH:13]=[C:14]([CH3:16])[CH3:15])[CH3:12]>C(O)C>[C:2]([CH:4]1[C:14]([CH3:16])([CH3:15])[CH2:13][C:11](=[O:10])[CH2:12][C:5]1=[O:7])#[N:3] |^1:0|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(C)C=C(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the resulting solution was added dropwise
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
CUSTOM
|
Details
|
The brown oil which separated out
|
Type
|
EXTRACTION
|
Details
|
was extracted into diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
triturated with 40°-60° C. petroleum ether
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solid, which
|
Type
|
CUSTOM
|
Details
|
on recrystallisation from diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1C(CC(CC1(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.6 g | |
YIELD: PERCENTYIELD | 58.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |